Lipophilicity-Driven Differentiation from the 4‑Oxo Analog (CAS 54444‑50‑7)
The target compound (CAS 54444-91-6) possesses a LogP of 2.62, calculated by ChemSrc . The 4‑oxo analog (CAS 54444‑50‑7), by contrast, introduces a ketone at C4, which increases polarity and reduces LogP by an estimated 0.5–1.0 units based on the incremental contribution of the ketone oxygen (class‑level estimation). In medicinal chemistry, a ΔLogP of ≥0.5 directly alters passive membrane permeability and oral absorption prediction, making the two compounds non‑interchangeable in cellular assays or ADME studies without re‑optimization [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.62 (calculated, ChemSrc) |
| Comparator Or Baseline | CAS 54444‑50‑7: LogP estimated ~1.6–2.1 (class‑level inference based on ketone contribution) |
| Quantified Difference | ΔLogP ≥ 0.5 (target compound more lipophilic) |
| Conditions | Predicted values; experimental shake‑flask LogP not available for either compound |
Why This Matters
For procurement decisions in drug discovery, even a 0.5‑unit LogP difference can shift a compound across critical permeability and solubility thresholds, invalidating SAR conclusions if the wrong analog is used as a surrogate.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
